2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features an indole core, a sulfonyl group, and a substituted acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the indole nitrogen with a 2-chlorobenzyl halide in the presence of a base.
Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Acetamide Formation: Finally, the sulfonylated indole is reacted with 2,4-dimethylaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Biology: It can serve as a probe to study the function of specific proteins or enzymes in cells.
Industrial Applications: The compound’s unique properties can be leveraged in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core can interact with various biological targets through π-π stacking and hydrogen bonding, while the sulfonyl and acetamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide
- Indole-3-acetic acid derivatives
- Various indole-based sulfonamides
Uniqueness
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the combination of its structural features, which include an indole core, a sulfonyl group, and a substituted acetamide moiety. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFELWBCJZOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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